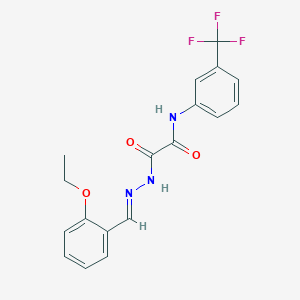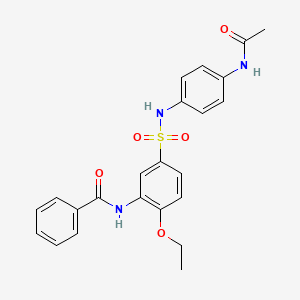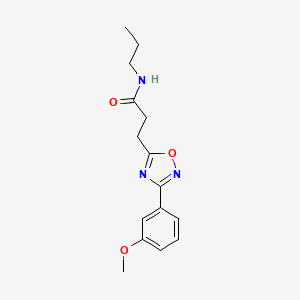
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(m-tolyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(m-tolyl)acetamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is commonly referred to as HMQA and is synthesized using a specific method that involves the use of different reagents and solvents. The synthesis of HMQA is a complex process, and it requires a high level of expertise to achieve a high yield of the compound.
作用機序
The mechanism of action of HMQA is not fully understood, but it is believed to involve the inhibition of specific enzymes and proteins involved in various cellular processes. HMQA has been shown to inhibit the activity of acetylcholinesterase, which is involved in the breakdown of acetylcholine, a neurotransmitter that is important for memory and cognitive function. HMQA has also been shown to inhibit the activity of cyclooxygenase-2, an enzyme that is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
HMQA has been shown to have several biochemical and physiological effects. It has been shown to increase the levels of acetylcholine in the brain, which can improve memory and cognitive function. HMQA has also been shown to reduce the levels of inflammatory mediators, which can reduce inflammation and pain. Additionally, HMQA has been shown to have antioxidant properties, which can protect cells from oxidative damage.
実験室実験の利点と制限
HMQA has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. Additionally, HMQA has been shown to have low toxicity, which makes it a safe compound to work with. However, there are some limitations to working with HMQA. It is a complex compound that requires a high level of expertise to synthesize and purify. Additionally, the mechanism of action of HMQA is not fully understood, which makes it challenging to design experiments to study its effects.
将来の方向性
There are several future directions for research on HMQA. One area of research is to further investigate its potential use in the treatment of neurodegenerative disorders. Another area of research is to study its effects on specific enzymes and proteins involved in various cellular processes. Additionally, future research could focus on improving the synthesis and purification methods of HMQA to increase the yield and purity of the compound.
合成法
The synthesis of HMQA involves the reaction of 2-hydroxy-7-methylquinoline with m-tolylacetic acid in the presence of thionyl chloride and dimethylformamide. The reaction takes place in two steps, and the final product is obtained by recrystallization. The yield of HMQA is around 70%, and the purity of the product can be improved by using different purification techniques.
科学的研究の応用
HMQA has been extensively studied for its potential applications in various fields of scientific research. It has been shown to exhibit antitumor, antiviral, and anti-inflammatory activities. HMQA has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. Additionally, HMQA has been shown to have antioxidant properties, which make it a potential candidate for the treatment of oxidative stress-related diseases.
特性
IUPAC Name |
N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-(3-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2/c1-13-5-4-6-18(9-13)22(15(3)23)12-17-11-16-8-7-14(2)10-19(16)21-20(17)24/h4-11H,12H2,1-3H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTGJFPWRFVWMIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N(CC2=CC3=C(C=C(C=C3)C)NC2=O)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![8-bromo-5-(4-(4-methoxyphenyl)piperazine-1-carbonyl)-1H-pyrrolo[3,2,1-ij]quinolin-6(2H)-one](/img/structure/B7709810.png)

